molecular formula C18H15BrClN5OS B14147330 N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 892712-65-1

N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14147330
CAS No.: 892712-65-1
M. Wt: 464.8 g/mol
InChI Key: NHLDGYYJDSLSPD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of bromine, chlorine, pyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the core triazole structure, which is then functionalized with the bromine and chlorine-substituted phenyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, while the triazole and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of halogenated aromatic rings and a triazole moiety. This structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

892712-65-1

Molecular Formula

C18H15BrClN5OS

Molecular Weight

464.8 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15BrClN5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

NHLDGYYJDSLSPD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)Cl)C3=CC=NC=C3

Origin of Product

United States

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